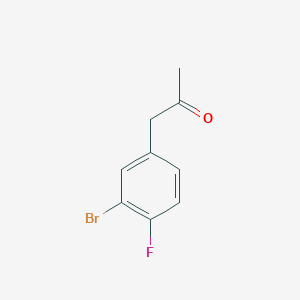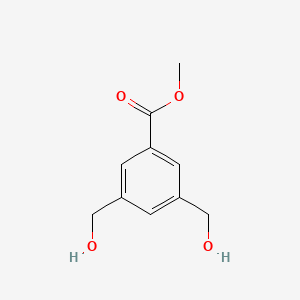
Methyl 3,5-bis(hydroxymethyl)benzoate
Descripción general
Descripción
“Methyl 3,5-bis(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C10H12O4 . It is a specific type of benzoate, which is a class of compounds known for their wide applications in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using X-ray crystallography . The structure is influenced by the specific supramolecular synthon design of carboxylic acid and alcoholic hydroxyl groups . Depending on the crystallization conditions, two crystalline polymorphs of the compound were obtained and their structural differences were discussed .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Photoaffinity Probes : Methyl 3,5-bis(hydroxymethyl)benzoate derivatives have been used in the synthesis of nonradioactive photoaffinity probes, offering valuable tools in biochemistry and pharmacology (Klein & Petukhova, 2013).
Polymer Synthesis : It serves as a monomer in the synthesis of hyperbranched aromatic poly(ether-ester)s. These polymers exhibit properties like high thermal stability and varied molecular weights, making them useful in materials science (Shanmugam, Sivakumar, & Nasar, 2008).
Chemical Reactions : The compound has been involved in reactions with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the transformation into other chemically significant derivatives (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Biomedical and Pharmaceutical Research
Proline-Mimetics : Derivatives of this compound have been used to synthesize methyl t-3,t-5-disubstitutedprolinates, contributing to the development of proline-mimetics. These compounds have potential applications in medicinal chemistry (Costa et al., 2010).
Polyester-Type Phthalonitrile Cyano Resin : This compound is a component in the synthesis of polyester-type phthalonitrile cyano resin with a branched structure, displaying good thermal and rheological properties. It's applicable in high-temperature resistant materials and thermal protection materials (Wang et al., 2020).
Lanthanide-Based Coordination Polymers : Derivatives of this compound have been used in synthesizing lanthanide coordination compounds, showing interesting photophysical properties. These compounds have potential applications in materials science and optoelectronics (Sivakumar et al., 2011).
Silicon-Containing Bis-Azomethines : Its derivatives have been synthesized as part of silicon-containing bis-azomethines, which are significant for their photophysical properties and potential biological activity (Zaltariov et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 3,5-bis(hydroxymethyl)benzoate is a compound that primarily targets the formation of hydrogen bonds in the field of crystal engineering . The compound’s primary targets are highly polar XH groups and lone pairs on electronegative atoms such as oxygen and nitrogen atoms .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . These hydrogen bonds are relatively strong and directional, and they can act in concert with each other . The compound integrates two different hydrogen bond functionalities into one single molecule, which poses the question about which of the respective hydrogen bonding motifs will be formed in a crystal structure .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation of hydrogen bonds . The affected pathways lead to the formation of specific synthon formations, which can be infinite chain or ring type . If both carboxylic acid and alcohol molecules are present, expanded dimers in which alcohol hydroxyls mediate between the carboxylic groups are possible .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of specific supramolecular synthons . These synthons are robust, i.e., rather predictable in structure . The compound can form two crystalline polymorphs dependent on the different crystallization conditions .
Action Environment
The action of the compound is influenced by environmental factors such as the crystallization conditions . The presence of a phenylacetylene spacer also influences the layer lattice arrangement of the benzoates .
Propiedades
IUPAC Name |
methyl 3,5-bis(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,11-12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCYWPCWFFWHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



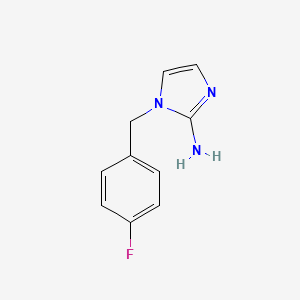
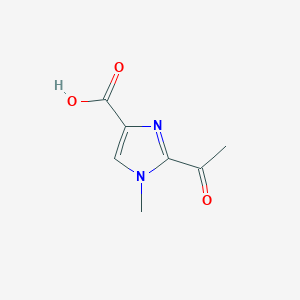
![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)
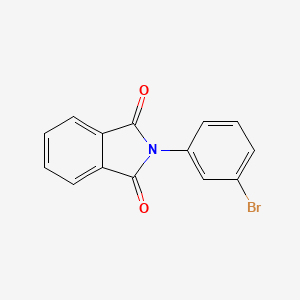
![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)
![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)
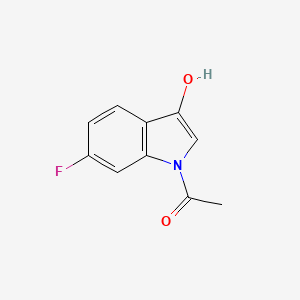
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)
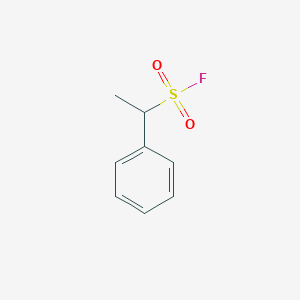
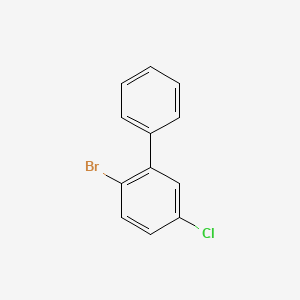
![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)

![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)
